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Compound Name: Barasertib-HQPA

Cat. No.: B7882032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental

results of Barasertib-HQPA treatment. Barasertib-HQPA, the active metabolite of the prodrug

Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase, a key

regulator of mitosis.[1][2][3][4] Its mechanism of action involves the disruption of chromosome

alignment and segregation during cell division, leading to polyploidy and subsequent apoptosis

in cancer cells.[1][2] This guide synthesizes data from multiple preclinical studies to offer a

comparative overview of its performance, including available data on alternative Aurora kinase

inhibitors.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Barasertib-HQPA across

various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of Barasertib-HQPA in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Reference

HL-60
Acute Myeloid

Leukemia
3-40 [5]

MOLM13
Acute Myeloid

Leukemia
1 [5]

MV4-11
Acute Myeloid

Leukemia
2.8 [5]

H82
Small Cell Lung

Cancer
< 50 [3]

H446
Small Cell Lung

Cancer
< 50 [3]

SW620 Colorectal Cancer Not Specified [4]

Colo205 Colorectal Cancer Not Specified [4]

HCT116 Colorectal Cancer Not Specified [4]

BT474 Breast Cancer 8 [6]

MDA-MB-468 Breast Cancer 14 [6]

MDA-MB-231 Breast Cancer 105 [6]

U87-MG Glioblastoma 14-75 [7]

Table 2: In Vivo Efficacy of Barasertib in Xenograft Models
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Xenograft
Model

Cancer Type
Dosing
Regimen

Tumor Growth
Inhibition

Reference

MOLM13
Acute Myeloid

Leukemia

5 or 25 mg/kg,

i.p., 4 times a

week or every

other day

Significant

suppression of

tumor growth

[8]

SW620
Colorectal

Cancer

150 mg/kg/day,

48-h s.c. infusion
79% [4]

Colo205
Colorectal

Cancer

150 mg/kg/day,

48-h s.c. infusion
81% [4]

HCT116
Colorectal

Cancer

150 mg/kg/day,

48-h s.c. infusion
60% [4]

H841
Small Cell Lung

Cancer
100 mg/kg

Tumor

regression
[3]

Table 3: Comparison with Other Aurora Kinase Inhibitors
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Compound Target
IC50 (Aurora
B)

Key In Vitro/In
Vivo Findings

Reference

Barasertib-HQPA
Aurora B >>

Aurora A
0.37 nM

Potent growth

inhibition and

apoptosis in

various cancers.

Efficacious in

xenograft

models.

[9][10]

Alisertib

(MLN8237)

Aurora A >

Aurora B
~18 nM

Induces mitotic

arrest and

apoptosis.

Modest efficacy

in some clinical

trials.

[11][12]

VX-680 (MK-

0457)
Pan-Aurora 18 nM

Inhibits

proliferation of

various cancer

cells. Induces

regression in

colon and

pancreatic

xenografts.

[13][14]

Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following

diagrams are provided.
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Barasertib-HQPA Mechanism of Action
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Caption: Mechanism of Barasertib-HQPA action.
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In Vitro Experimental Workflow
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Caption: A typical workflow for in vitro studies.
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In Vivo Xenograft Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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